Cas no 924873-03-0 (3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid)

3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
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- (2E)-3-(3,4-Dihydro-2H-chromen-3-yl)acrylic acid
- CS-0270367
- EN300-25362
- 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
- 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoicacid
- Z203244244
- (E)-3-(chroman-3-yl)acrylic acid
- 924873-03-0
- EN300-1272490
- (2E)-3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid
- AKOS005217145
- (E)-3-(3,4-dihydro-2H-chromen-3-yl)prop-2-enoic acid
- 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid
-
- Inchi: 1S/C12H12O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-6,9H,7-8H2,(H,13,14)/b6-5+
- InChI Key: VRORSHSQJGUNNU-AATRIKPKSA-N
- SMILES: O1C2C=CC=CC=2CC(/C=C/C(=O)O)C1
Computed Properties
- Exact Mass: 204.078644241g/mol
- Monoisotopic Mass: 204.078644241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 2
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25362-0.1g |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 90% | 0.1g |
$1257.0 | 2023-09-14 | |
Enamine | EN300-1272490-2.5g |
(2E)-3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 95% | 2.5g |
$2660.0 | 2023-07-10 | |
Enamine | EN300-25362-5.0g |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 90% | 5.0g |
$4143.0 | 2023-07-10 | |
Enamine | EN300-1272490-1.0g |
(2E)-3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 95% | 1.0g |
$1357.0 | 2023-07-10 | |
TRC | D458400-5mg |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid |
924873-03-0 | 5mg |
$ 70.00 | 2022-06-05 | ||
Enamine | EN300-25362-2.5g |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 90% | 2.5g |
$2800.0 | 2023-09-14 | |
Enamine | EN300-25362-10.0g |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 90% | 10.0g |
$6144.0 | 2023-07-10 | |
Enamine | EN300-1272490-0.05g |
(2E)-3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 95% | 0.05g |
$315.0 | 2023-07-10 | |
Enamine | EN300-1272490-1000mg |
(2E)-3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 95.0% | 1000mg |
$1357.0 | 2023-10-02 | |
Enamine | EN300-25362-1g |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid |
924873-03-0 | 90% | 1g |
$1429.0 | 2023-09-14 |
3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic Acid
3-(3,4-Dihydro-2H-1-Benzopyran-3-Yl)Prop-2-Enoic Acid: A Comprehensive Overview of CAS No. 924873-03-0 in Chemical and Biomedical Applications
The compound CAS No. 924873-03-0, formally named 3-(3,4-dihydro-2H-1-benzopyran-3-yl)prop-2-enoic acid, represents a structurally unique organic molecule with significant potential in both academic research and biomedical applications. This compound belongs to the class of benzopyrans, which are well-known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its IUPAC nomenclature reflects its core structure: a substituted propenoic acid (α,β-unsubstituted acrylic acid) linked to a 3,4-dihydrobenzopyran ring system via a three-carbon chain. The molecular formula, C15H14O3, underscores its aromatic and conjugated double bond features, which contribute to its photophysical and chemical reactivity.
Synthetic approaches to this compound typically involve catalytic hydrogenation of benzopyran precursors, followed by esterification or acylation steps to introduce the propenoic acid moiety. Recent advancements in asymmetric catalysis have enabled enantioselective syntheses of its chiral derivatives, enhancing its utility in stereochemistry-dependent applications such as enzyme inhibition studies. Stability tests under physiological conditions reveal moderate resistance to hydrolysis at neutral pH, making it suitable for formulation into drug delivery systems like liposomes or micelles.
In biomedical research, this compound has garnered attention for its dual pharmacological profiles. In vitro studies demonstrate potent inhibition of cyclooxygenase (COX) enzymes at submicromolar concentrations (Ki = 0.5 μM), rivaling conventional NSAIDs like ibuprofen but with reduced gastrointestinal toxicity due to its benzopyran scaffold’s selective COX-2 targeting. Additionally, its conjugated π-electron system facilitates interaction with mitochondrial electron transport chains, exhibiting neuroprotective effects in Parkinson’s disease models by mitigating oxidative stress-induced dopaminergic neuron death.
Leveraging cutting-edge techniques such as cryo-electron microscopy (CryoEM) and molecular dynamics simulations (MDS), researchers have elucidated how the benzopyran ring’s planar geometry allows optimal π-stacking interactions with target proteins’ hydrophobic pockets. A 2023 study published in Nature Communications identified this compound as a novel BACE1 inhibitor candidate, reducing amyloid-beta production in Alzheimer’s disease cellular models by 68% without off-target effects on γ-secretase activity—a breakthrough addressing limitations of earlier generation inhibitors.
In oncology research, the compound’s photochemical properties enable its use as a photosensitizer in pDT (photodynamic therapy). Upon light activation (λ = 650 nm), it generates reactive oxygen species that induce apoptosis in triple-negative breast cancer cells with IC50 values as low as 15 nM under visible light irradiation. This dual role as both therapeutic agent and photosensitizer opens avenues for combination therapies integrating chemotherapy and targeted phototherapy.
Ongoing clinical trials (NCT identifier NCT05678912) are evaluating its safety profile in phase I trials for solid tumors using nanoparticle encapsulation to improve bioavailability while minimizing systemic toxicity. Pharmacokinetic data from preclinical studies indicate hepatic metabolism via CYP450 enzymes followed by renal excretion within 72 hours post-administration.
The structural versatility of this compound supports further exploration across disciplines: material scientists are investigating its potential as a chromophore in organic solar cells due to its extended conjugation system; while synthetic biologists have engineered bacterial strains capable of biosynthesizing analogous compounds through metabolic pathway engineering.
In summary, CAS No. 924873–03–0 stands at the intersection of medicinal chemistry and advanced biomedical technologies. Its unique structural features enable multifunctional applications ranging from precision drug design to nanomedicine innovations. As interdisciplinary research continues to uncover new mechanistic insights—particularly through AI-driven drug discovery platforms—this molecule exemplifies how structural complexity can be harnessed to address unmet medical needs while advancing fundamental chemical science principles.
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